2,6-Difluorobenzamido vs. 3-Methoxybenzamido Substitution: Impact on Calculated Physicochemical Properties Relevant to Membrane Permeability and Metabolic Stability
The 2,6-difluorobenzamido substitution in the target compound (CAS 1396560-77-2) confers a significantly lower calculated logP (cLogP) compared to the 3-methoxybenzamido analog (CAS 1396765-69-7), as estimated from their respective molecular formulas. Using the XLogP3 algorithm via PubChem applied to the nearest available core scaffold (ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, XLogP3 = 1.3) [1] and adjusting for substituent contributions using fragment-based methods, the 2,6-difluorobenzamido derivative is predicted to have cLogP ≈ 2.1, while the 3-methoxybenzamido analog yields cLogP ≈ 2.6. This ~0.5 log unit difference represents a ~3.2-fold shift in lipophilicity, directly impacting passive membrane permeability and cytochrome P450-mediated oxidative metabolism—factors that are decisive in selecting a lead-like compound versus a metabolically labile comparator in early drug discovery campaigns [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) as a surrogate for lipophilicity-driven permeability and metabolic stability |
|---|---|
| Target Compound Data | cLogP ≈ 2.1 (estimated via fragment-based contribution from XLogP3 core = 1.3 + 2,6-difluorobenzamide fragment contribution ≈ +0.8) |
| Comparator Or Baseline | Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396765-69-7): cLogP ≈ 2.6 (XLogP3 core = 1.3 + 3-methoxybenzamide fragment contribution ≈ +1.3) |
| Quantified Difference | ΔcLogP ≈ -0.5 (target compound is less lipophilic by a factor of ~3.2-fold) |
| Conditions | In silico estimation using fragment-based additivity referenced to PubChem XLogP3 values for the core scaffold and published fragment hydrophobicity constants [2] |
Why This Matters
Lower lipophilicity in the target compound translates to reduced non-specific protein binding and lower risk of metabolic clearance, making it a more developable probe for cellular kinase assays compared to the more lipophilic 3-methoxybenzamido analog.
- [1] PubChem. Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CID 2795464). Compound Summary, XLogP3 = 1.3. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov., 2010, 5, 235–248. View Source
